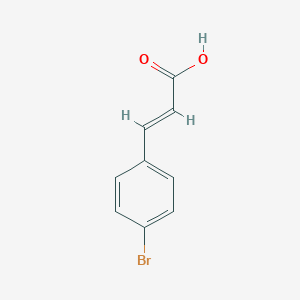

4-Bromocinnamic acid

Vue d'ensemble

Description

4-Bromocinnamic acid is a compound of interest in various chemical syntheses and studies due to its unique structural properties, which allow it to undergo a range of reactions and form several derivative compounds. It serves as a building block in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 4-Bromocinnamic acid and its derivatives has been explored through various methods, including chemoenzymatic approaches. For example, a study demonstrates the chemoenzymatic synthesis of optically pure l- and d-biarylalanines starting from 4-bromocinnamic acid, using phenylalanine ammonia lyase (PAL) and an evolved d-amino acid dehydrogenase (DAADH), achieving high yield and optical purity (Ahmed et al., 2015).

Molecular Structure Analysis

Research into the molecular structure of 4-Bromocinnamic acid reveals insights into its crystal structure landscape, providing valuable information for material science applications. A study on the crystal structure landscape of 4-Bromocinnamic acid through experimental and computational means elucidates the influence of π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds in directing the formation of new structures (Chakraborty, Joseph, & Desiraju, 2018).

Chemical Reactions and Properties

4-Bromocinnamic acid participates in a variety of chemical reactions, including cross-coupling reactions which are pivotal in the synthesis of complex organic compounds. For instance, its use in the synthesis of 4'-Bromobiphenyl-4-carboxylic acid showcases its versatility and the efficiency of its derivatives in organic synthesis, achieving a high total yield (Yan-lon, 2015).

Applications De Recherche Scientifique

Drug Development and Pharmacology : The chemoenzymatic synthesis of L- and D-biarylalanine derivatives using 4-bromocinnamic acid is significant for new drug development and pharmacological agents (Ahmed et al., 2015).

Antioxidant Activity : Derivatives of 4-bromocinnamic acid exhibit potential antioxidant activity, useful in developing novel lipophilic antioxidants (Gaspar et al., 2009).

Crystal Structure Exploration : Doping 4-bromocinnamic acid with 4-methylcinnamic acid leads to new crystal structures and a group of commutable crystal structures, offering experimental and computational exploration opportunities (Chakraborty et al., 2018).

Calibration of Cytoplasmic Free Ca2+ : 4-Bromo-A23187, a derivative, serves as a nonfluorescent Ca2+ ionophore suitable for calibrating cytoplasmic free Ca2+ using fluorescent probes (Deber et al., 1985).

Therapeutic Agent for Asthma : 4α hydroxycinnamic acid has been found to effectively suppress asthmatic airway inflammation and mucus production, indicating potential as an asthma therapeutic agent (Ko et al., 2019).

UV Irradiation Effects on Crystal Structure : The photodimerization of trans-p-bromocinnamic acid is used to study UV irradiation effects on its crystal structure (Savion & Wernick, 1993).

Chromatin Binding and Activator Recruitment : A study on the phospho switch triggering Brd4 chromatin binding and activator recruitment for gene-specific targeting by a universal epigenetic reader highlights another application (Wu et al., 2013).

Metabolism in Medication : 3-bromocinnamic acid, formed from cinromide, accounts for all of a cinromide dose in rhesus monkeys, demonstrating its role in medication metabolism (Lane & Levy, 1985).

Safety And Hazards

4-Bromocinnamic acid is classified as harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .

Propriétés

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDDTNAMBSPRN-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromocinnamic acid | |

CAS RN |

1200-07-3 | |

| Record name | 1200-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

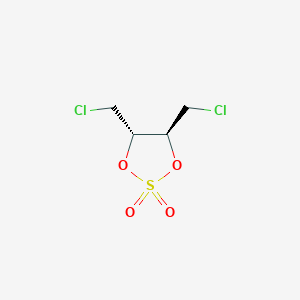

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

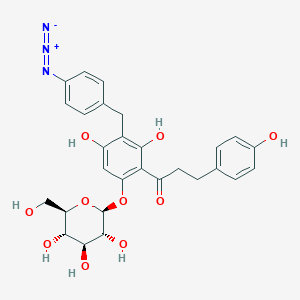

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)

![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)